molecular formula C25H27N3O B2470502 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one CAS No. 439094-56-1

5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one

Cat. No.: B2470502
CAS No.: 439094-56-1
M. Wt: 385.511
InChI Key: DSZFPFDPEPAIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzhydrylpiperazine is a class of organic compounds that contain a piperazine ring substituted with a benzhydryl moiety . They are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of benzhydrylpiperazine derivatives often involves the reaction of a benzhydryl halide with piperazine . The exact method can vary depending on the specific compound being synthesized .


Molecular Structure Analysis

The molecular structure of benzhydrylpiperazine derivatives can be complex due to the presence of the piperazine ring and the benzhydryl group. The exact structure would depend on the specific substitutions on the piperazine ring .


Chemical Reactions Analysis

Benzhydrylpiperazine derivatives can undergo a variety of chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various substitution reactions .

Scientific Research Applications

Antidepressant Potential

  • Research has explored compounds structurally related to "5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one" for their potential use as antidepressants. These compounds, including 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, have been studied for their dual action at 5-HT1A serotonin receptors and serotonin transporters, suggesting a possibility for more efficacious depression treatment through enhanced serotoninergic neurotransmission (Martínez-Esparza et al., 2001).

Synthetic Methods

  • There's significant interest in developing efficient synthetic methods for compounds similar to "this compound". For instance, studies have described the stereoselective synthesis of related compounds, such as (Z)-1-Benzhydryl-4-cinnamylpiperazines, which can be produced from benzhydrylpiperazine using the Wittig Reaction (Shivprakash & Reddy, 2014).

Anticancer Activity

  • The compound's derivatives have been studied for their anticancer properties. For example, N-benzhydrylpiperazine combined with 1,3,4-oxadiazoles has shown significant inhibitory growth effects against various cancer cells. This includes inhibiting proliferation and inducing apoptosis in HeLa cancer cells through oxidative stress-mediated pathways (Khanam et al., 2018).

Antimicrobial Properties

  • Novel compounds featuring the 4-allylpiperazin-1-yl structure have been synthesized and demonstrated to have potent antimicrobial properties, potentially more effective than conventional medicines in some cases (Zaidi et al., 2021).

Mechanism of Action

Target of Action

The primary target of 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one is human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and ion transport. For instance, hCA VII is involved in promoting neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific hCA isoform it interacts with. For example, inhibiting hCA VII can affect neuronal excitation and potentially play a role in the control of neuropathic pain .

Properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25-21-13-14-26-22(21)11-12-23(25)27-15-17-28(18-16-27)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,23-24,26H,11-12,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZFPFDPEPAIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2)C(=O)C1N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.